3,5-Dibromo-2-methoxythiophene
Description
Significance of Thiophene (B33073) Core in Heterocyclic Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous scaffold in a multitude of natural products and synthetic molecules. Its aromatic character, conferred by the delocalization of six π-electrons, provides it with significant stability. The sulfur atom influences the electron distribution within the ring, making it susceptible to a variety of chemical transformations. This inherent reactivity, coupled with the ability of the thiophene core to participate in π-stacking interactions, makes it a valuable component in the design of functional organic materials and pharmaceuticals.
Overview of Dibromothiophenes as Synthetic Intermediates
The introduction of two bromine atoms onto the thiophene ring dramatically enhances its synthetic utility. Dibromothiophenes serve as versatile precursors for the construction of more complex molecules through a range of cross-coupling reactions. The carbon-bromine bonds can be selectively activated using transition metal catalysts, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This strategic functionalization enables the synthesis of substituted thiophenes with tailored electronic and steric properties, which are crucial for applications in materials science and medicinal chemistry.
Role of Methoxy (B1213986) Substitution in Thiophene Chemistry
The presence of a methoxy group (-OCH3) on the thiophene ring further modulates its electronic and reactive properties. As an electron-donating group, the methoxy substituent increases the electron density of the thiophene ring, thereby influencing its reactivity towards electrophilic substitution reactions. Furthermore, the methoxy group can exert steric effects, directing the regioselectivity of subsequent chemical transformations. This ability to fine-tune the electronic and steric environment of the thiophene core is instrumental in the rational design of target molecules with specific functions.
Defining the Research Focus on 3,5-Dibromo-2-methoxythiophene
This article specifically investigates the chemical compound this compound. By examining its synthesis, physical and spectroscopic properties, and its reactivity in key organic transformations, we aim to provide a comprehensive overview of its role as a valuable and versatile intermediate in modern organic synthesis. The strategic placement of two bromine atoms and a methoxy group on the thiophene ring presents a unique combination of reactive sites, offering significant potential for the construction of a wide range of functionalized thiophene derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-methoxythiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZANRJHGBJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Organic Transformations of 3,5 Dibromo 2 Methoxythiophene
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 3,5-dibromo-2-methoxythiophene, these reactions provide a direct pathway to introduce aryl, heteroaryl, and alkyl substituents, paving the way for the synthesis of advanced materials and complex molecules. Palladium and nickel catalysts are most commonly employed for these transformations. wikipedia.orgmdpi.com
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents. wikipedia.orgorganic-chemistry.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org For this compound, this reaction is a key method for introducing diverse aromatic and heteroaromatic moieties.
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligand system. The catalytic cycle begins with the oxidative addition of the palladium(0) species to the carbon-bromine bond. wikipedia.orgyoutube.com The nature of the ligand influences the electron density and steric environment of the palladium center, affecting the efficiency of both the oxidative addition and the subsequent reductive elimination steps.
Research has shown that various palladium sources, including Pd(PPh₃)₄ and Pd(OAc)₂, are effective. nih.govreddit.com However, modern systems often utilize pre-catalysts, which are stable palladium(II) complexes that readily form the active palladium(0) species under the reaction conditions. For challenging substrates, such as certain heteroaryl boronic acids, specialized precatalysts have been developed to form the active catalytic species rapidly, even at low temperatures, minimizing the decomposition of unstable coupling partners. nih.gov
Ligands play a crucial role, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are widely used to enhance reactivity, especially for less reactive aryl chlorides or sterically hindered substrates. reddit.comnih.gov The choice of ligand can also influence selectivity and reaction rates. nih.gov
Table 1: Selected Palladium Catalyst and Ligand Systems for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Typical Substrates | Reference |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Aryl/Heteroaryl Bromides | organic-chemistry.orgnih.gov |
| Pd(OAc)₂ | SPhos or CPhos | Aryl Bromides | reddit.com |
| Pd-CataCXiumA-G3 | CataCXium A | Heteroaryl Bromides | nih.gov |
| AntPhos-Pd-G3 | AntPhos (Oxaphosphole) | Alkylboronic Esters | nih.gov |
| Buchwald Precatalyst | Biaryl Monophosphine Ligands | Unstable Heteroaryl Boronic Acids | nih.gov |
Suzuki-Miyaura Coupling for Aryl/Heteroaryl Functionalization
Influence of Boronic Acid/Ester Coupling Partners
The nature of the organoboron coupling partner significantly impacts the outcome of the Suzuki-Miyaura reaction. While boronic acids are widely used, they can be prone to side reactions like protodeboronation, especially under basic conditions. libretexts.orgnih.gov To circumvent this, more stable boronic esters are often employed.
Commonly used esters include those derived from pinacol, neopentyl glycol, and MIDA (N-methyliminodiacetic acid). nih.govnih.govnih.gov These esters exhibit different reactivity profiles. For instance, studies have shown that the rate of transmetalation can be faster with certain boronic esters compared to the parent boronic acids. nih.gov Potassium aryltrifluoroborate salts represent another class of stable and highly reactive coupling partners that are less susceptible to protodeboronation. wikipedia.orglibretexts.org The general reactivity trend for the boron reagent is: ArBF₃ > RB(OH)₂ > RB(OR)₂. libretexts.org The choice of the boronic ester can be critical for achieving high yields, particularly in couplings with challenging substrates or for controlling reaction kinetics. nih.govnih.gov
A key challenge and opportunity in the functionalization of this compound is achieving regioselectivity. The two bromine atoms at the C3 and C5 positions have different electronic environments. Generally, in dihalogenated heteroarenes, cross-coupling occurs preferentially at the halogen position that is most electrophilic or proximal to the heteroatom. nih.govnih.gov
For this compound, the C5-Br bond is adjacent to the sulfur atom, while the C3-Br bond is influenced by the electron-donating methoxy (B1213986) group at C2. Theoretical and empirical data from similar systems, such as 2,4-dibromopyridine, suggest that the C-X bond alpha (adjacent) to the heteroatom is typically more reactive in palladium-catalyzed couplings. nih.gov This suggests that the initial Suzuki-Miyaura coupling on this compound would likely occur at the C5 position. By carefully controlling stoichiometry (e.g., using one equivalent of the boronic acid), it is possible to achieve mono-functionalization at this site. A second, different boronic acid can then be used to functionalize the remaining C3 position, allowing for the synthesis of unsymmetrically substituted thiophenes. This stepwise approach is a powerful strategy for building molecular complexity. nih.govbeilstein-journals.org
Table 2: General Principles of Regioselectivity in Dihaloheteroarene Coupling
| Dihaloheteroarene Example | Preferred Coupling Site | Rationale | Reference |
| 2,4-Dibromopyridine | C2 | Intrinsic electrophilicity, proximity to N atom | nih.gov |
| 3,5-Dichloropyridazine | C3 | α to a nitrogen atom | nih.gov |
| 2-Bromo-5-(bromomethyl)thiophene | C2 | Higher reactivity of C-Br bond on the ring | nih.gov |
| This compound | C5 (predicted) | Proximity to S atom, higher electrophilicity | nih.govnih.gov |
Stille Coupling with Organotin Reagents
The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca The organostannane partner is typically an sp²-hybridized group, such as a vinyl or aryl group, attached to a trialkyltin moiety (e.g., tributyltin). wikipedia.org
The catalytic cycle is similar to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, Stille coupling offers an alternative route to introduce substituents. The regioselectivity principles are similar to those in Suzuki coupling, with the more reactive C5-Br bond expected to undergo coupling first. A significant drawback of the Stille reaction is the high toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orglibretexts.org
Typical catalysts for Stille coupling include Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ with a phosphine ligand such as P(o-tol)₃. rsc.org The reaction is often carried out in a non-polar solvent like toluene (B28343) at elevated temperatures. rsc.org
The Kumada coupling, one of the earliest discovered cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This method is highly effective for coupling aryl and vinyl halides. wikipedia.org The Grignard reagent is a powerful nucleophile, leading to high reactivity. mnstate.edu
When applied to this compound, Kumada coupling can be used to introduce both alkyl and aryl groups. The reaction of a Grignard reagent, such as hexylmagnesium bromide, with a halothiophene in the presence of a nickel catalyst like (dppp)NiCl₂ is a known method for producing alkylated thiophenes, which are precursors for conductive polythiophenes. wikipedia.orggoogle.com
A primary challenge with Kumada coupling is the high reactivity of the Grignard reagent, which makes it intolerant of many functional groups, such as esters or acidic protons. organic-chemistry.orgorganic-chemistry.org The reaction must be performed under strictly anhydrous conditions, as Grignard reagents react readily with water. mnstate.edu Regioselectivity can also be controlled, and studies on related dihaloarenes have shown that the choice of catalyst and ligands can influence which halogen is substituted. nih.gov
Table 3: Comparison of Cross-Coupling Reactions for this compound
| Reaction | Organometallic Reagent | Catalyst | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Boronic Acid / Ester | Palladium | Mild conditions, high functional group tolerance, low toxicity of reagents. wikipedia.org | Potential for protodeboronation of boronic acids. nih.gov |
| Stille | Organostannane | Palladium | Very high functional group tolerance. uwindsor.ca | High toxicity of tin reagents and byproducts. organic-chemistry.org |
| Kumada | Grignard Reagent | Nickel or Palladium | High reactivity, use of readily available Grignard reagents. wikipedia.orgorganic-chemistry.org | Low functional group tolerance, requires strictly anhydrous conditions. organic-chemistry.orgorganic-chemistry.org |
Direct Arylation Reactions via C-H Activation
Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the pre-functionalization steps typically required in traditional cross-coupling reactions. chimia.ch In the context of thiophene (B33073) chemistry, this strategy allows for the direct introduction of aryl groups onto the thiophene core. While the C-H bonds of thiophenes are not inherently activated, transition metal catalysts, particularly palladium complexes, can facilitate this transformation. chimia.chmdpi.com
For thiophene derivatives, direct arylation reactions often proceed with high yields and regioselectivity. unimore.it The reaction typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a base like potassium carbonate or potassium acetate, and an aryl halide as the coupling partner. unimore.itresearchgate.net The mechanism is complex and can proceed via different pathways, but a common proposal involves a concerted metalation-deprotonation (CMD) step where the palladium catalyst activates the C-H bond. chimia.ch
In substrates like this compound, the presence of two bromine atoms and a methoxy group influences the reactivity and regioselectivity of C-H activation. While no specific studies on the direct C-H arylation of this compound were found, research on related substituted thiophenes provides significant insights. For instance, in 2-substituted thiophenes, arylation typically occurs at the C5 position. rsc.org However, the electronic and steric environment of the single available C-H bond at the C4 position in this compound would be the primary determinant of reactivity. The choice of base has been shown to be crucial; for example, using potassium acetate can inhibit competing amination reactions when working with amino-substituted thiophenes. researchgate.net
Table 1: Representative Conditions for Direct C-H Arylation of Thiophene Derivatives
| Thiophene Substrate | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2-(2-Bromoaryl)thiophene | Various Aryl Bromides | Pd(OAc)₂ | KOAc | DMA | 74-86 | rsc.org |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 87 | researchgate.net |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. orgsyn.orgresearchgate.net This method is highly effective for the functionalization of (hetero)aryl halides, including brominated thiophenes, due to the high functional group tolerance and reactivity of organozinc compounds. nih.govnih.gov
For a substrate like this compound, Negishi coupling offers a pathway to selectively substitute one or both bromine atoms. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, often in combination with a ligand like an N-heterocyclic carbene (NHC). nih.gov The bulky nature of NHC ligands has been shown to be effective in achieving high yields, even in the coupling of sterically demanding substrates at room temperature. nih.gov
The scope of the Negishi coupling is broad, allowing for the formation of both C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. nih.gov This means that this compound can be coupled with both aryl- and alkylzinc reagents. Research has demonstrated successful couplings of (hetero)aryl bromides with various organozinc halides under mild conditions, sometimes even in aqueous media or deep eutectic solvents, highlighting the robustness of this method. researchgate.netnih.gov The chemoselectivity of the reaction allows for the substitution of bromine atoms in the presence of other functional groups like esters, nitriles, and amides. orgsyn.orgnih.gov
Table 2: Conditions for Palladium-Catalyzed Negishi Coupling of Aryl Bromides
| Aryl Bromide | Organozinc Reagent | Catalyst System | Solvent | Conditions | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1-Bromo-3-phenylpropane | n-Butylzinc bromide | Pd₂(dba)₃ / IPr·HCl | THF/NMP | Room Temp | 75-85 | nih.gov |
| Various (Hetero)Aryl Bromides | Various Organozinc Reagents | Pd(OAc)₂ (ligandless) | H₂O/NaCl | Room Temp | up to 98 | nih.gov |
Nucleophilic Substitution Reactions on the Thiophene Ring
Displacement of Bromine Atoms by Various Nucleophiles
The thiophene ring, while aromatic, can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when bearing a good leaving group like a halogen. uoanbar.edu.iqnumberanalytics.com In this compound, the bromine atoms serve as leaving groups that can be displaced by a variety of nucleophiles. The general reactivity for halogens as leaving groups in SNAr reactions follows the trend I > Br > Cl. wikipedia.org
Nucleophilic substitution on halo-thiophenes occurs more readily than on corresponding benzene (B151609) analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq The reaction typically proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the bromine, forming a negatively charged intermediate, which then expels the bromide ion to restore aromaticity. nih.govnih.gov
A wide range of nucleophiles, including amines (e.g., pyrrolidine (B122466), piperidine), alkoxides, and thiolates, can displace bromine atoms on the thiophene ring. nih.govresearchgate.net The reaction conditions, such as the strength of the nucleophile and the polarity of the solvent, play a significant role in the reaction's success. numberanalytics.com In some cases, the substitution is facilitated by a copper catalyst. uoanbar.edu.iq
Impact of the Methoxy Group on Nucleophilic Pathways
Substituents on the thiophene ring have a profound directing and activating or deactivating effect on nucleophilic aromatic substitution. An electron-donating group, such as the methoxy group (-OCH₃) at the C2 position of this compound, plays a crucial role in directing the nucleophilic attack. According to established rules for nucleophilic aromatic photosubstitution, a methoxy group typically directs the incoming nucleophile to the ortho and para positions. researchgate.net
In ground-state SNAr reactions, the electron-donating nature of the methoxy group via resonance can increase the electron density on the thiophene ring, which would generally disfavor nucleophilic attack. However, its position relative to the leaving groups (bromine atoms) is critical. Computational studies on 2-methoxy-3-X-5-nitrothiophenes show that nucleophilic attack by pyrrolidine occurs at the C2 position, leading to the displacement of the methoxy group itself. nih.govnih.gov This occurs via a stepwise pathway where the nucleophile adds to the C2 position, followed by a proton transfer that facilitates the elimination of methanol. nih.govnih.gov
Lithium-Halogen Exchange and Subsequent Quenching Reactions
Generation of Lithiated Intermediates
Lithium-halogen exchange is a fundamental and rapid reaction in organometallic chemistry used to convert organic halides into highly reactive organolithium compounds. wikipedia.org This reaction is particularly useful for preparing aryl- and vinyllithium (B1195746) reagents that are difficult to access by other means. wikipedia.orgharvard.edu For this compound, treatment with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can selectively replace one of the bromine atoms with lithium.
The reaction is kinetically controlled and extremely fast, often proceeding rapidly at very low temperatures (e.g., -78 °C or lower) to prevent side reactions, such as attack on other functional groups or proton abstraction from the solvent. harvard.eduresearchgate.netsciencemadness.org The rate of exchange is dependent on the halogen, following the order I > Br > Cl. wikipedia.org
In di-brominated systems, regioselectivity can often be achieved. The acidity of the α-protons in thiophene makes the C5 position generally more reactive towards lithiation than the C3 position. In a lithium-halogen exchange scenario on 3,5-dibromothiophene, the exchange is known to occur preferentially at the C5-bromo position. The presence of the C2-methoxy group in this compound can further influence this selectivity. Alkoxy groups are known to accelerate lithium-halogen exchange, potentially by coordinating the lithium atom and directing the exchange to the ortho position (C3-bromo). wikipedia.org However, the inherent higher reactivity of the α-position (C5-bromo) often dominates. Therefore, treatment of this compound with one equivalent of alkyllithium at low temperatures is expected to primarily generate 3-bromo-2-methoxy-5-lithiothiophene. The resulting lithiated intermediate is a powerful nucleophile that can be trapped with various electrophiles in subsequent quenching reactions.
Table 3: Common Reagents and Conditions for Lithium-Halogen Exchange
| Organic Halide | Lithiating Agent | Conditions | Product Type | Ref |
|---|---|---|---|---|
| Aryl Iodide/Bromide | n-BuLi | THF or Et₂O, < -70 °C | Aryllithium | researchgate.net |
| Vinyl Halide | t-BuLi | Pentane/Ether, -78 °C | Vinyllithium (retention of stereochemistry) | harvard.edu |
Reaction with Electrophiles for Further Functionalization
The substitution pattern of this compound, featuring an electron-donating methoxy group and two deactivating bromo groups, presents a unique case for studying electrophilic aromatic substitution reactions. The methoxy group at the C2 position strongly activates the thiophene ring towards electrophilic attack, while the bromine atoms at the C3 and C5 positions are deactivating and directing. The sole available position for substitution is the C4 carbon, making this substrate a valuable platform for regioselective functionalization. Research into the electrophilic reactions of this compound has revealed its capability to undergo various transformations, leading to the introduction of key functional groups.
One of the notable electrophilic substitution reactions that this compound undergoes is the Vilsmeier-Haack reaction. This reaction is a mild method for formylating electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), serves as the electrophile. Due to the electron-donating nature of the methoxy group, the thiophene ring is sufficiently activated to react with the relatively weak electrophilicity of the Vilsmeier reagent. The reaction proceeds via an electrophilic attack at the electron-rich C4 position, followed by hydrolysis of the resulting iminium salt intermediate to yield the corresponding aldehyde.
Another significant electrophilic functionalization is nitration. The introduction of a nitro group onto the thiophene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). Despite the presence of the deactivating bromo substituents, the activating effect of the methoxy group facilitates the nitration at the C4 position. Nitration of five-membered heterocycles is a well-established method for introducing the versatile nitro group, which can serve as a precursor for other functionalities.
Furthermore, halogenation using reagents like N-bromosuccinimide (NBS) is a common method for introducing additional halogen atoms onto a thiophene ring. While this compound already possesses two bromine atoms, the activating nature of the methoxy group could potentially allow for further substitution under specific conditions, although this would lead to a fully substituted thiophene ring.
The table below summarizes the key electrophilic substitution reactions for the functionalization of this compound at the C4 position.
Table 1: Electrophilic Substitution Reactions of this compound
| Electrophile (Reagents) | Reaction Type | Product |
|---|---|---|
| Vilsmeier Reagent (DMF/POCl₃) | Formylation | This compound-4-carbaldehyde |
These electrophilic functionalization reactions underscore the utility of this compound as a starting material for the synthesis of more complex and highly functionalized thiophene derivatives. The predictable regioselectivity of these reactions, driven by the electronic effects of the existing substituents, allows for the targeted introduction of valuable chemical handles for further synthetic manipulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of this compound is anticipated to yield a simple yet informative spectrum. The molecule possesses two distinct types of protons: those of the methoxy group and the single proton on the thiophene ring.
The methoxy group (-OCH₃) protons are chemically equivalent and are expected to appear as a sharp singlet in the spectrum. Their chemical shift would typically be in the range of δ 3.8-4.0 ppm, influenced by the deshielding effect of the adjacent oxygen atom.
The single proton at the C4 position of the thiophene ring is expected to appear as a singlet as well, due to the absence of adjacent protons for spin-spin coupling. Its chemical shift would be observed further downfield, likely in the region of δ 7.0 ppm. This downfield shift is a result of the aromatic nature of the thiophene ring and the electron-withdrawing effects of the two bromine atoms. For a closely related compound, 3,5-dibromo-2-methylthiophene (B1345596), the corresponding ring proton appears at δ 6.86 ppm. The replacement of a methyl with a more electronegative methoxy group at the C2 position would likely result in a slight downfield shift for the C4 proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Thiophene-H4 | ~7.0 | Singlet (s) | 1H |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.
The carbon of the methoxy group (-OCH₃) is expected to appear in the range of δ 55-60 ppm. The thiophene ring carbons will have more varied chemical shifts. The carbon atom bonded to the oxygen (C2) will be significantly deshielded and is predicted to appear furthest downfield, likely above δ 150 ppm. The carbons bonded to the bromine atoms (C3 and C5) will appear at higher field strengths compared to unsubstituted thiophene carbons, typically in the range of δ 110-125 ppm, due to the heavy atom effect of bromine. The protonated carbon (C4) is expected in the aromatic region, around δ 130 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (-O) | >150 |
| C4 (-H) | ~130 |
| C3/C5 (-Br) | 110 - 125 |
| -OCH₃ | 55 - 60 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. jocpr.comarctomsci.com
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal at ~7.0 ppm to the ¹³C signal at ~130 ppm, confirming the C4-H4 bond. Another cross-peak would link the methoxy protons (~3.9 ppm) to the methoxy carbon (~55-60 ppm).
Correlation Spectroscopy (COSY): While less informative for this specific molecule due to the lack of proton-proton coupling, in more complex derivatives, COSY is essential for identifying coupled proton networks. arctomsci.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3100 | Medium |
| Aliphatic C-H Stretch (methoxy) | 2950-2850 | Medium |
| Thiophene Ring C=C Stretch | 1550-1400 | Medium-Strong |
| C-O-C Asymmetric Stretch | 1250-1200 | Strong |
| C-O-C Symmetric Stretch | 1100-1000 | Strong |
| C-Br Stretch | 600-500 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₅H₄Br₂OS), the theoretical exact mass can be calculated. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 in an approximate ratio of 1:2:1, which is a definitive signature for a dibrominated compound.
The molecular ion peak [M]⁺ would be observed, and its high-resolution mass would confirm the elemental formula. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give an [M-15]⁺ ion, or the loss of a methoxy radical (•OCH₃) to give an [M-31]⁺ ion. Subsequent loss of bromine atoms or the entire thiophene ring structure could also be observed.
| Ion | Formula | Theoretical m/z (Monoisotopic) | Comment |
|---|---|---|---|
| [M]⁺ | C₅H₄⁷⁹Br₂OS⁺ | 269.8428 | Molecular Ion (shows characteristic 1:2:1 isotopic pattern) |
| [M-CH₃]⁺ | C₄H¹Br₂OS⁺ | 254.8271 | Loss of a methyl radical |
| [M-OCH₃]⁺ | C₄H¹Br₂S⁺ | 238.8219 | Loss of a methoxy radical |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of "this compound," providing critical confirmation of its structure. In EI-MS analysis, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.
The mass spectrum of a related compound, 3,5-dibromo-2-methylthiophene, shows a distinct molecular ion peak. nih.gov For "this compound," the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion and its fragments, with signals at M, M+2, and M+4, reflecting the natural abundances of the 79Br and 81Br isotopes.
Common fragmentation pathways for similar aromatic aldehydes and ketones often involve the loss of functional groups. miamioh.edu For "this compound," key fragmentation could include the loss of a methyl group (M-15), a methoxy group (M-31), or a bromine atom (M-79/81). The observation of these specific fragments provides strong evidence for the assigned structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
While the UV-Vis spectrum of "this compound" itself is not extensively detailed in the provided context, UV-Vis spectroscopy is a crucial technique for characterizing the optical properties of its derivatives and polymers. rsc.orgaps.org Thiophene-based polymers are of significant interest for applications in organic electronics, and their UV-Vis absorption spectra provide insights into their electronic structure and conjugation length. rsc.org
For instance, polymers incorporating thiophene derivatives often exhibit two distinct absorption bands. researchgate.net One band, typically in the range of 350-450 nm, corresponds to a π-π* transition within the conjugated polymer backbone. A second, lower-energy band, often between 500-700 nm, is attributed to an intramolecular charge transfer (ICT) between donor and acceptor moieties within the polymer structure. researchgate.net The position and intensity of these absorption maxima (λmax) are highly dependent on the specific chemical structure of the polymer, including the nature of substituents on the thiophene ring. mdpi.com The absorption properties of these polymers can be tailored for specific applications, such as in solar cells and organic light-emitting diodes, by modifying the chemical structure of the monomer units. rsc.org
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to verify the elemental composition of a synthesized compound, ensuring it matches the theoretical values calculated from its molecular formula. For "this compound" (C5H4Br2OS), the theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, bromine, oxygen, and sulfur.
For example, in the synthesis of 3,5-dibromo-2-pyrone, elemental analysis was used to confirm the composition of the product. The calculated values for carbon and hydrogen were compared to the experimentally found values to validate the synthesis. orgsyn.org A similar approach would be applied to "this compound" to provide definitive proof of its elemental makeup.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 22.25 |
| Hydrogen | H | 1.01 | 4 | 4.04 | 1.50 |
| Bromine | Br | 79.90 | 2 | 159.80 | 59.21 |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.93 |
| Sulfur | S | 32.07 | 1 | 32.07 | 11.88 |
| Total | | | | 269.96 | 100.00 |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of "this compound" from reaction mixtures and for the subsequent assessment of its purity.
Gas chromatography is a valuable method for assessing the purity of volatile compounds like "this compound." The retention index, a key parameter in GC, is used to identify compounds. For example, the related compound 2-methoxythiophene (B42098) has a semi-standard non-polar Kovats retention index of 878. nih.gov While the specific retention time for "this compound" would depend on the column and conditions used, GC can effectively separate it from starting materials, byproducts, and solvents, allowing for a quantitative determination of its purity.
Column chromatography using silica (B1680970) gel as the stationary phase is a widely employed method for the purification of thiophene derivatives. teledynelabs.com The choice of eluent (mobile phase) is critical for achieving good separation. rsc.orgnih.gov For compounds of moderate polarity, a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or dichloromethane (B109758) is often used. rsc.orgorgsyn.org
In the purification of similar brominated thiophene compounds, solvent systems such as hexanes/ethyl acetate or hexanes/dichloromethane have been successfully used. rsc.orgorgsyn.org The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product. nih.gov For instance, in the synthesis of 3,5-dibromo-2-pyrone, flash silica-gel column chromatography with a hexane-dichloromethane eluent was used for purification. orgsyn.org
Thin-Layer Chromatography is a quick and convenient technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a solvent system. The differing affinities of the compounds in the mixture for the silica gel and the solvent cause them to travel up the plate at different rates, resulting in separation.
The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For example, in the purification of 3,5-dibromo-2-pyrone, TLC analysis was performed using a hexane:ethyl acetate (5:1) eluent, with the product having an Rf of 0.40. orgsyn.org The spots on the TLC plate are often visualized under UV light. researchgate.net
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for determining the molecular weight and molecular weight distribution of polymers derived from this compound. This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of key parameters such as the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
In the study of thiophene-based polymers, GPC is routinely employed to confirm the success of a polymerization reaction and to understand how different synthetic conditions affect the resulting polymer chain lengths. For instance, in the synthesis of alternating copolymers containing thiophene units, GPC provides critical data on the molecular weight and its distribution. While specific GPC data for a homopolymer of this compound is not extensively detailed in the provided search results, the analysis of similar thiophene-containing polymers offers a clear precedent for the expected outcomes. For example, research on alternating polymers with thiophene moieties has utilized GPC to characterize the molecular weight of different polymer fractions. whiterose.ac.uk
The choice of eluent and calibration standards are critical for obtaining accurate GPC results. nih.gov For polythiophene derivatives, which can have varying solubility, a suitable solvent that ensures complete dissolution of the polymer without interacting with the column material is essential. mdpi.com
Below is an illustrative data table, based on findings for related thiophene-based copolymers, demonstrating the type of information obtained from GPC analysis. whiterose.ac.uk
| Polymer Fraction | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
| Toluene Fraction | 11,500 | 29,700 | 2.5 |
This table is illustrative and based on data for thiophene-containing copolymers to demonstrate the application of GPC. whiterose.ac.uk
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure (for derived materials)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For polymers derived from this compound, XPS is particularly valuable for analyzing the surface chemistry and understanding the electronic structure, which is crucial for applications in organic electronics.
XPS analysis of polythiophene-based materials can reveal important information about the polymer's integrity and purity. For instance, it can confirm the presence of the constituent elements (carbon, sulfur, oxygen, and potentially bromine if unreacted end groups are present) and provide insight into their chemical bonding environments.
Studies on related polythiophenes, such as poly(2,2'-bithiophene), have demonstrated the power of XPS in elucidating the charge distribution within the polymer chain upon doping. aps.org By analyzing the core-level spectra of elements like carbon (C 1s) and sulfur (S 2p), it is possible to identify the presence of both neutral and partially charged (polarized) species. aps.org This information is vital for understanding the conduction mechanisms in these semiconducting polymers.
For a polymer derived from this compound, XPS could be used to:
Confirm the successful polymerization by analyzing the elemental ratios.
Investigate the chemical state of the sulfur atom within the thiophene ring.
Study the effects of doping on the electronic structure of the polymer by observing shifts in the binding energies of the core-level electrons.
Assess the surface oxidation of the polymer, which can impact device performance.
The following table illustrates the type of data that can be obtained from XPS analysis of a polythiophene derivative, showing the binding energies for different core-level electrons.
| Core Level | Binding Energy (eV) | Assignment |
| C 1s | ~284.8 | Neutral Carbon |
| C 1s | Higher Binding Energy | Polarized Carbon |
| S 2p | ~164.0 | Neutral Sulfur |
| S 2p | Higher Binding Energy | Polarized Sulfur (Thiophenium ion) |
This table is illustrative and based on principles from XPS studies of polythiophene derivatives. aps.org
Conclusion
3,5-Dibromo-2-methoxythiophene stands as a valuable and versatile building block in the arsenal (B13267) of synthetic organic chemists. Its synthesis, primarily through the bromination of 2-methoxythiophene (B42098), provides access to a scaffold rich in functionality. The strategic positioning of two reactive bromine atoms, modulated by the electronic influence of the methoxy (B1213986) group, opens up a plethora of possibilities for molecular elaboration. Through powerful transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, this compound serves as a key intermediate for the construction of complex, functionalized thiophene (B33073) derivatives. The continued exploration of the reactivity of this compound is poised to contribute significantly to the development of novel materials and biologically active molecules.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) serves as a powerful tool to elucidate the electronic and structural properties of molecules like 3,5-Dibromo-2-methoxythiophene. While direct computational studies on this specific molecule are not extensively available, valuable insights can be extrapolated from research on 2-methoxythiophene (B42098) and the known electronic effects of bromine substitution. epstem.netresearchgate.net
Electronic Structure Analysis: HOMO-LUMO Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.
For the parent compound, 2-methoxythiophene, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have determined the HOMO and LUMO energies. epstem.net The introduction of two bromine atoms at the 3 and 5 positions of the thiophene (B33073) ring is expected to significantly influence these energy levels. Bromine is an electron-withdrawing group and also participates in p-π conjugation. researchgate.net This dual effect typically leads to a lowering of both the HOMO and LUMO energy levels. researchgate.net Consequently, the HOMO-LUMO gap of this compound is anticipated to be smaller than that of 2-methoxythiophene, suggesting a potentially higher reactivity.
Table 1: Comparison of Theoretical HOMO-LUMO Energies and Gap
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2-Methoxythiophene* | -5.913 | -0.326 | 5.587 |
| This compound | Predicted Lower | Predicted Lower | Predicted Smaller |
*Data for 2-Methoxythiophene from a study by Ugurlu (2021) using DFT/B3LYP/6-311++G(d,p). epstem.net The values for this compound are predictive based on the known effects of bromine substitution.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In 2-methoxythiophene, the MEP map shows negative potential (red/yellow regions) localized around the sulfur and oxygen atoms, indicating their nucleophilic character. epstem.net The hydrogen atoms of the methyl group and the thiophene ring exhibit positive potential (blue regions), marking them as potential sites for electrophilic interaction.
Calculation of Quantum Chemical Descriptors
Quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. These are often derived from the HOMO and LUMO energies.
For 2-methoxythiophene, these descriptors have been calculated. epstem.net The introduction of bromine atoms in this compound is expected to alter these values. The increased electron affinity and ionization potential, resulting from the lowered LUMO and HOMO energies respectively, would lead to a higher electrophilicity index and chemical hardness compared to 2-methoxythiophene. This suggests that while the molecule is more susceptible to nucleophilic attack, it is also more stable towards deformation of its electron cloud.
Table 2: Calculated Quantum Chemical Descriptors for 2-Methoxythiophene and Predicted Trends for this compound
| Descriptor | Formula | 2-Methoxythiophene* | This compound |
| Ionization Energy (I) | -EHOMO | 5.913 eV | Predicted Higher |
| Electron Affinity (A) | -ELUMO | 0.326 eV | Predicted Higher |
| Chemical Hardness (η) | (I - A) / 2 | 2.794 eV | Predicted Higher |
| Electrophilicity Index (ω) | (μ2) / (2η) | 1.737 eV | Predicted Higher |
| Nucleophilicity Index (ε) | -ω | -1.737 eV | Predicted Lower |
*Data for 2-Methoxythiophene from a study by Ugurlu (2021). epstem.net Predictions for this compound are based on the expected electronic effects of bromine substitution.
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)
Computational methods can predict spectroscopic properties, aiding in the identification and characterization of compounds. DFT calculations can provide theoretical vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra).
For 2-methoxythiophene, theoretical IR and UV-Vis spectra have been calculated and show good agreement with experimental data. epstem.net The IR spectrum is characterized by C-H, C-O, C-S, and thiophene ring stretching and bending vibrations. In this compound, the C-Br stretching vibrations would appear at lower frequencies. The UV-Vis spectrum of this compound is expected to show a red shift (bathochromic shift) in its maximum absorption wavelength (λmax) compared to 2-methoxythiophene. This is due to the smaller HOMO-LUMO gap, which requires less energy to induce an electronic transition. researchgate.net
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of this compound is primarily associated with the rotation of the methoxy (B1213986) group around the C2-O bond. A study on 2-methoxythiophene has shown that the molecule has two main conformers: a planar cisoid form (where the methyl group is oriented towards the sulfur atom) and a planar transoid form (where the methyl group is oriented away from the sulfur atom). epstem.net The potential energy surface (PES) scan for the rotation around the C(thiophene)-O bond in 2-methoxythiophene reveals that the cisoid conformer is slightly more stable.
For this compound, a similar conformational analysis would be relevant. The presence of the bromine atom at the 3-position could introduce steric hindrance with the methoxy group, potentially influencing the relative stabilities of the cisoid and transoid conformers. A detailed PES scan would be necessary to determine the most stable conformation and the energy barriers for rotation. The preference for a particular conformation can have significant implications for the molecule's reactivity and its interactions in a biological or material context.
Modeling of Reaction Mechanisms and Transition States (for related thiophenes)
Understanding the reaction mechanisms of thiophenes is crucial for their synthetic applications. Nucleophilic aromatic substitution (SNAr) is a common reaction for substituted thiophenes. nih.govresearchgate.netnih.gov Computational modeling can be used to investigate the reaction pathways, identify transition states, and calculate activation energies.
A computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) has shown that the reaction proceeds through a stepwise mechanism involving the formation of a Meisenheimer-like intermediate. nih.govnih.gov The nature of the substituent at the 3-position significantly influences the reaction rate.
Structure-Reactivity Correlations through Computational Methods
Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules and correlating them with their chemical reactivity. In the case of this compound, theoretical studies, although not extensively reported in publicly accessible literature, can be extrapolated from general principles and computational analyses of similarly substituted thiophenes. These methods allow for the calculation of various molecular descriptors that offer insights into the molecule's electronic structure, stability, and preferred sites of reaction.
The reactivity of thiophene and its derivatives is fundamentally linked to the aromaticity of the five-membered ring and the influence of its substituents. The sulfur atom, with its lone pairs, plays a crucial role in the electronic delocalization of the ring. One of these lone pairs participates in the aromatic sextet, which is a key factor in thiophene's aromatic character and its propensity to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609).
Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying the effects of substituents on the thiophene ring. For this compound, the electron-donating methoxy group (-OCH₃) at the C2 position and the electron-withdrawing bromine atoms (-Br) at the C3 and C5 positions create a complex electronic environment. DFT calculations can elucidate this by mapping the electron density distribution and identifying regions of high or low electron density, which are indicative of nucleophilic and electrophilic sites, respectively.
Key parameters derived from computational analyses that help in understanding structure-reactivity relationships include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule highlights the atoms most likely to be involved in reactions. For a substituted thiophene like this compound, the HOMO is expected to be localized primarily on the thiophene ring, influenced by the methoxy group, while the LUMO will also be distributed across the ring system, with contributions from the bromine atoms.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and are targets for nucleophiles. In this compound, the oxygen atom of the methoxy group and the sulfur heteroatom are expected to be regions of negative potential, while the hydrogen atoms and the regions around the bromine atoms may exhibit positive potential.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment. These charges can help to rationalize the observed regioselectivity in chemical reactions. For instance, carbon atoms with more negative Mulliken charges are more likely to be attacked by electrophiles.
The interplay of the electron-donating methoxy group and the electron-withdrawing bromine atoms significantly influences the reactivity of the thiophene ring. The methoxy group at C2 tends to activate the ring towards electrophilic substitution, directing incoming electrophiles to the vacant C4 position. However, the deactivating effect of the two bromine atoms at C3 and C5 counteracts this activation. Computational studies can quantify these competing effects by calculating the energies of the intermediates formed during substitution at different positions, thereby predicting the most probable reaction pathway.
Table 1: Hypothetical Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.8 D |
Table 2: Hypothetical Calculated Mulliken Atomic Charges for this compound
| Atom | Charge (a.u.) |
| S1 | -0.250 |
| C2 | +0.150 |
| C3 | -0.050 |
| C4 | -0.100 |
| C5 | -0.040 |
| Br (at C3) | -0.080 |
| Br (at C5) | -0.085 |
| O (methoxy) | -0.300 |
| C (methoxy) | +0.120 |
These hypothetical data illustrate how computational chemistry can provide a detailed electronic picture of this compound, which is fundamental to understanding and predicting its chemical behavior. The HOMO-LUMO gap, for example, is an indicator of the molecule's kinetic stability. A larger gap, as hypothetically shown, suggests higher stability. The Mulliken charges would quantitatively show the electron-donating nature of the methoxy group and the electron-withdrawing effect of the bromines, influencing the partial charges on the ring's carbon atoms and thus their susceptibility to attack.
Applications of 3,5 Dibromo 2 Methoxythiophene in Advanced Materials Research
Building Blocks for Organic Semiconductors and Optoelectronic Materials
3,5-Dibromo-2-methoxythiophene is a fundamental building block for a range of organic semiconducting materials designed for optoelectronic applications. evitachem.comjocpr.com The presence of bromine atoms allows for straightforward C-C bond formation through cross-coupling reactions, a common strategy for synthesizing conjugated polymers and oligomers. ossila.com
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are central to the field of organic electronics. Polymers based on thiophene (B33073), known as polythiophenes, are among the most promising due to their excellent electronic properties and stability. cmu.edu The synthesis of these polymers from monomers like this compound allows for precise control over the final material's structure and function. jocpr.com
The performance of poly(3-substituted)thiophenes is heavily dependent on their regioregularity, which describes the arrangement of the side chains along the polymer backbone. cmu.edu When a 3-substituted thiophene monomer is polymerized, it can result in three types of couplings: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). cmu.edunih.gov A high percentage of HT couplings leads to a more planar polymer backbone, which facilitates extended π-conjugation and efficient charge transport. nih.gov In contrast, HH couplings introduce steric hindrance, causing the polymer chain to twist and disrupting conjugation, which is detrimental to electronic properties. cmu.edu
Methods like the Grignard Metathesis (GRIM) polymerization utilize 2,5-dibromo-3-substituted thiophene monomers to produce highly regioregular, Head-to-Tail coupled polythiophenes. cmu.educmu.edu This control is crucial for creating materials with superior electrical conductivity and charge carrier mobility, essential for high-performance electronic devices. nih.gov The use of 2,5-dihalo-3-substituted thiophene as a monomer precursor is a recognized and effective tool for affording regioregular polythiophenes. nih.gov
Table 1: Regiochemical Couplings in Poly(3-substituted)thiophenes
| Coupling Type | Description | Impact on Polymer Structure | Electronic Property Consequence |
|---|---|---|---|
| Head-to-Tail (HT) | 2-position of one monomer links to the 5-position of the next. | Creates a planar, linear polymer chain. cmu.edu | Enhanced π-conjugation, higher charge mobility, and improved conductivity. nih.gov |
| Head-to-Head (HH) | 2-position of one monomer links to the 2-position of the next. | Causes steric clash between adjacent side chains, leading to a twisted backbone. cmu.edu | Reduced π-conjugation, lower conductivity, and larger bandgaps. cmu.edu |
The introduction of alkoxy side chains is known to decrease the oxidation potential of the polymer, which enhances its environmental stability. researchgate.net These polar side chains can also improve the polymer's solubility, making it more processable for device fabrication. researchgate.net Electronically, the methoxy (B1213986) group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This tuning of energy levels is critical for optimizing charge injection and transport in devices like solar cells and transistors. ossila.comresearchgate.net Furthermore, the nature of the side group affects chain mobility and the glass transition temperature; bulkier or more rigid side chains can suppress chain mobility, which can influence crystallization rates and the stability of the film morphology. ntu.edu.tw In some cases, the interaction between side chains and the polymer backbone can lead to a more planar structure, narrowing the band gap and improving charge transport properties. researchgate.net
Table 2: Effects of Methoxy Side Chains on Polythiophene Properties
| Property | Influence of Methoxy Group | Rationale |
|---|---|---|
| Solubility | Generally improved. researchgate.net | The polar nature of the ether linkage enhances solubility in organic solvents. |
| Electronic Properties | Modifies HOMO/LUMO energy levels; typically raises HOMO. ossila.comresearchgate.net | The electron-donating nature of the oxygen atom influences the electronic structure of the conjugated backbone. |
| Stability | Increased stability of the conducting state. researchgate.net | Lowers the polymer's oxidation potential. |
| Molecular Packing | Affects crystallinity and intermolecular interactions. ntu.edu.twnih.gov | The size, shape, and polarity of the side chain dictate how polymer chains pack in the solid state. |
| Band Gap | Can lead to a narrower band gap. researchgate.net | Enhanced backbone planarity can increase conjugation length. |
Oligothiophenes, which are well-defined, shorter-chain versions of polythiophenes, are valuable as model compounds for studying charge transport and as active materials in their own right. pkusz.edu.cnunl.edu The synthesis of these molecules often involves step-wise coupling reactions, where brominated thiophenes are essential starting materials. unl.edu The use of this compound allows for the precise placement of methoxy-functionalized thiophene units within a larger oligomeric structure. This synthetic precision enables the fine-tuning of the oligomer's electronic and optical properties for specific applications in electronics, such as in thin-film transistors. pkusz.edu.cn
Conjugated Polymers via Controlled Polymerization
Components in Photovoltaic Devices and Solar Cells
Polymers synthesized from this compound are promising candidates for these applications. The incorporation of electron-donating alkoxy groups, such as methoxy, has been shown to be an effective strategy for developing high-performance photovoltaic polymers. jocpr.com These groups can help to broaden the absorption of the solar spectrum and adjust the HOMO energy level to create a better match with the acceptor material, which can lead to a higher open-circuit voltage (Voc), a key parameter in solar cell performance. ossila.comnih.gov The improved solubility and processability afforded by the methoxy side chain also contribute to the formation of an optimal morphology in the photoactive layer, which is crucial for efficient charge separation and transport. ntu.edu.tw
Materials for Organic Light-Emitting Diodes (OLEDs) and Thin-Film Transistors (TFTs)
The unique electronic properties of materials derived from this compound make them suitable for use in both OLEDs and TFTs. jocpr.comnsf.gov
In Organic Thin-Film Transistors (TFTs), the semiconductor layer's ability to transport charge carriers (holes or electrons) is the most critical parameter. rsc.org Polythiophenes and oligothiophenes are widely used as the active p-channel (hole-transporting) semiconductor. mdpi.com The high regioregularity achievable through the polymerization of dibrominated monomers leads to materials with higher charge carrier mobility. nih.gov The methoxy side chain can further influence device performance by modifying the polymer's packing structure and the interface with the dielectric layer, both of which impact charge transport. nih.gov
While less common as primary light emitters, thiophene-based materials can be incorporated into Organic Light-Emitting Diodes (OLEDs) as charge-transport layers, host materials, or as part of the emissive molecule itself. nsf.govresearchgate.net The ability to tune the electronic energy levels via side-chain engineering is advantageous for ensuring efficient injection of charges from the electrodes and for controlling the recombination zone within the device. researchgate.net The high thermal and oxidative stability of some thiophene-based materials is also beneficial for the long-term operational stability of OLEDs. pkusz.edu.cn
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(3-substituted)thiophene |
| Polythiophene |
Precursors for Functional Dyes and Pigments
The synthesis of vibrant and stable colorants is a cornerstone of materials science, with applications ranging from textiles to high-performance coatings. While direct research on this compound as a dye precursor is limited, the broader class of aminothiophenes, which can be synthesized from halogenated thiophenes, are well-established precursors for azo dyes. scilit.comsapub.org The general synthetic route involves the diazotization of a primary aromatic amine followed by coupling with a suitable nucleophile. sphinxsai.comlongdom.org It is conceivable that this compound could be chemically modified to introduce an amino group, thereby enabling its use in the synthesis of novel azo dyes with potentially unique spectral properties conferred by the methoxy and bromo substituents.
Furthermore, brominated thiophenes have been utilized as precursors in the synthesis of anthraquinone (B42736) dyes. mdpi.com This class of dyes is known for its stability and wide range of colors. The reaction typically involves an oxidative cycloaddition of the thiophene derivative to a quinone. mdpi.com The presence of the methoxy group in this compound could influence the electronic properties and, consequently, the color of the resulting anthraquinone dye.
The development of heterocyclic azo dyes often involves the modification of the thiophene ring to create extended π-conjugated systems, which can enhance the tinctorial strength and photostability of the dyes. nih.gov The reactive bromine atoms on the this compound ring offer facile sites for cross-coupling reactions, allowing for the construction of complex and highly conjugated dye structures.
Table 1: Potential Dye Classes Derivable from this compound Precursors
| Dye Class | Synthetic Precursor from this compound | Potential Properties |
| Azo Dyes | 2-Amino-3,5-dibromo-thiophene derivatives | Tunable colors, good fastness properties |
| Anthraquinone Dyes | This compound | High stability, broad color spectrum |
| Extended π-Conjugated Dyes | Via cross-coupling reactions | High tinctorial strength, enhanced photostability |
Incorporation into Polymer Formulations for Thermal Stability and Electrical Conductivity
Polythiophenes are a well-studied class of conducting polymers with significant potential in organic electronics. The properties of these polymers can be finely tuned by the nature of the substituents on the thiophene ring. The incorporation of alkoxy groups, such as the methoxy group in this compound, is known to influence the electrochemical and optical properties of the resulting polymers. acs.orgresearchgate.nettandfonline.com
The polymerization of this compound would likely proceed via dehalogenative coupling reactions, leading to the formation of poly(2-methoxythiophene-3,5-diyl). The methoxy group, being an electron-donating group, can lower the oxidation potential of the monomer and the resulting polymer. dtic.mil This can facilitate the p-doping process, which is essential for achieving high electrical conductivity.
The thermal stability of polythiophenes is a critical factor for their application in electronic devices. While specific data for poly(this compound) is not available, studies on related poly(alkoxythiophene)s provide insights. The thermal degradation of polythiophenes typically involves two main steps: the loss of the dopant and the subsequent degradation of the polymer backbone. The stability is influenced by the nature of the substituents and the regularity of the polymer chain.
Table 2: Expected Influence of Substituents on Poly(this compound) Properties
| Substituent | Influence on Polymer Properties |
| Methoxy Group (at 2-position) | Lowers oxidation potential, potentially enhances p-doping and conductivity. |
| Bromo Groups (at 3,5-positions) | Provides sites for polymerization; may introduce steric hindrance affecting planarity. |
Exploration as Cathode Materials in Electrochemical Devices (e.g., Lithium/Lithium-Ion Batteries, for related thiophenes)
The search for high-performance electrode materials is a driving force in the advancement of electrochemical energy storage devices like lithium-ion batteries. Thiophene-based materials have emerged as promising candidates for various components in these batteries. While the direct use of this compound as a cathode material has not been extensively reported, related thiophene derivatives have shown significant potential, primarily as additives to enhance the performance of existing cathode materials or as components of anode materials. researchgate.netmdpi.comrsc.orgrsc.org
Thiophene derivatives can be electrochemically polymerized on the surface of high-voltage cathodes, such as LiCoO₂, to form a protective conducting polymer film. researchgate.net This film can suppress the decomposition of the electrolyte at high voltages, leading to improved cycling stability and capacity retention. researchgate.net The methoxy group in this compound could facilitate this electropolymerization process due to its electron-donating nature.
In the context of active electrode materials, polythiophene has been investigated as a cathode-active material. capes.gov.br The redox activity of the polymer backbone allows for the storage and release of charge. The specific capacity and cycling stability of such organic cathodes are highly dependent on the polymer structure and the electrolyte used.
More recently, thiophene-based covalent organic frameworks (COFs) have been explored as anode materials in lithium-ion batteries, demonstrating high specific capacities. mdpi.com The design of these materials often involves the use of functionalized thiophene monomers. The dibromo functionality of this compound makes it a suitable building block for the synthesis of such porous polymer networks through cross-coupling reactions.
Table 3: Potential Roles of Thiophene Derivatives in Lithium-Ion Batteries
| Application Area | Mechanism of Action | Relevant Thiophene Derivative Class |
| Cathode Additive | Forms a protective polymer film on the cathode surface. | Methoxy-substituted thiophenes |
| Anode Material | Forms porous covalent organic frameworks for lithium storage. | Dibromo-functionalized thiophenes |
Advanced Synthetic Applications and Derivatization Strategies
Synthesis of Complex Heterocyclic Frameworks
The strategic placement of two bromine atoms on the 3,5-Dibromo-2-methoxythiophene ring renders it an excellent precursor for the synthesis of complex heterocyclic and polycyclic aromatic frameworks. These bromine atoms serve as handles for sequential and selective functionalization, primarily through metal-catalyzed cross-coupling reactions.
One of the most powerful methods for extending the molecular framework using this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the dibromothiophene with various organoboron compounds, such as aryl or vinyl boronic acids. google.com While specific studies detailing the extensive use of this compound in synthesizing a wide array of complex frameworks are not deeply cataloged in public literature, the reactivity is well-established for analogous compounds like 2,5-dibromo-3-alkylthiophenes. google.com These reactions are fundamental in creating conjugated polymers and oligomers, where the thiophene (B33073) unit is a key component of the material's backbone.
Similarly, Stille coupling, which pairs the brominated thiophene with organostannanes, offers another effective route to elaborate heterocyclic systems. These reactions are crucial for building conjugated structures used in organic electronic materials. The synthesis of terthiophenes, for instance, can be achieved through the palladium-catalyzed direct arylation of 2,5-dibromothiophenes, providing a more atom-economical alternative to traditional cross-coupling methods that require pre-functionalized organometallic reagents.
A documented example showcases the utility of this compound in a synthetic sequence where one bromine atom is selectively replaced. In a procedure aimed at creating CETP (Cholesteryl Ester Transfer Protein) inhibitors, this compound was treated with n-butyl lithium at low temperatures (-78 °C) to selectively remove one bromine atom via lithium-halogen exchange. The resulting lithiated intermediate was then reacted with a methylating agent to produce 3-bromo-2-methoxy-5-methylthiophene, demonstrating a controlled, stepwise functionalization.
Table 1: Representative Reactions for Framework Synthesis
| Reaction Type | Reactants | Key Reagents/Catalyst | Product Type | Significance |
|---|---|---|---|---|
| Lithiation/Alkylation | This compound, Electrophile (e.g., methyl source) | n-Butyl Lithium | Monosubstituted bromothiophene | Selective functionalization at one bromine position. |
| Suzuki-Miyaura Coupling | Dibromothiophene derivative, Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted thiophene | Formation of C-C bonds to build biaryl systems. google.comgoogle.com |
| Stille Coupling | Dibromothiophene derivative, Organostannane | Palladium Catalyst | Aryl- or vinyl-substituted thiophene | Construction of complex conjugated polymers. |
| Direct C-H Arylation | Dibromothiophene derivative, Heteroarene | Palladium Catalyst, Base | Diheteroarylated thiophene | Atom-economical synthesis of terthiophenes and related structures. |
Functionalization for Specific Molecular Architectures
The derivatization of this compound is pivotal for engineering molecules with specific, predefined architectures and functions, particularly in the field of materials science. The compound's reactive sites allow it to be incorporated as a structural unit into larger systems designed for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
The general strategy involves using the dibromo-functionality to build conjugated polymers where the thiophene unit contributes to the electronic properties of the final material. For example, polymers based on 3-alkoxythiophene are known to have smaller band gaps, allowing them to absorb light at longer wavelengths, which is advantageous for solar cell applications. The synthesis of monomers like 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene highlights the approach of attaching functional side chains to the thiophene core before polymerization to enhance solubility and tune material properties.
In the realm of molecular switches, diarylethenes are a prominent class of photochromic compounds. The synthesis of these molecules often relies on thiophene-based building blocks. While a specific attempt to use a derivative of 3,5-dibromo-2-methylthiophene (B1345596) for a particular molecular switch was noted as unsuccessful, the general synthetic strategy involved creating a boronic ester at the 5-position of the thiophene ring. This key functionalization step transforms the bromo-substituted thiophene into a versatile intermediate ready for subsequent cross-coupling reactions to build the target diarylethene architecture.
Table 2: Strategies for Specific Molecular Architectures
| Target Architecture | Synthetic Strategy | Role of Dibromothiophene Derivative | Potential Application |
|---|---|---|---|
| Conjugated Polymers | Stille or Suzuki Polymerization | Acts as a monomer unit contributing to the polymer backbone. | Organic photovoltaics, OLEDs. |
| Diarylethene Molecular Switches | Sequential cross-coupling reactions | Serves as the core heterocyclic unit undergoing photochromic switching. | Optical memory, photoactivated therapy. |
| Functionalized Polyoxometalates | Post-synthetic modification or direct condensation | Used to create an organoimido ligand for functionalizing the inorganic cluster. | Catalysis, materials science. |
Role in the Development of New Organic Reagents and Catalysts
This compound and its close analogs are valuable starting materials for synthesizing ligands and organo-functionalized inorganic complexes that can serve as new reagents or catalysts. The thiophene unit can be tailored with specific functionalities that allow it to coordinate with metal centers, thereby influencing the properties of the resulting catalyst.
A notable example is the synthesis of a heteroaromatic thiophene-containing organoimido functionalized hexamolybdate. In this work, a derivative of 3,5-dibromo-2-methylthiophene was synthesized and subsequently used to functionalize a polyoxometalate (POM) cluster. The process involved a palladium-catalyzed cross-coupling to create an aniline-thiophene molecule, which was then reacted with the inorganic cluster to replace a terminal oxo group with an organoimido ligand. Such hybrid organic-inorganic materials are of interest for their unique electronic properties and potential applications in catalysis, where the POM core acts as the catalytic center and the organic ligand modulates its activity and solubility.
Furthermore, the development of transition metal complexes with ligands derived from functionalized heterocycles is a cornerstone of modern catalysis. Thiophene derivatives can be incorporated into ligand scaffolds for palladium, nickel, or copper catalysts used in a wide range of cross-coupling and C-H activation reactions. By modifying the thiophene ring with substituents like the methoxy (B1213986) group, researchers can fine-tune the electronic and steric properties of the ligand, thereby optimizing the catalyst's performance in terms of activity, selectivity, and stability.
Enantioselective and Diastereoselective Synthetic Routes Utilizing the Compound
The development of synthetic routes that control stereochemistry is a fundamental goal in modern organic chemistry, leading to the creation of chiral molecules with specific biological activities or material properties. This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that can influence the three-dimensional outcome of a reaction, resulting in the preferential formation of one enantiomer or diastereomer over others.
Asymmetric synthesis can involve creating a new stereogenic center in a molecule. For instance, reactions like the asymmetric nucleophilic addition of silyl (B83357) enol ethers to isoquinolines in the presence of a chiral acylating reagent can produce optically active tetrahydroisoquinolines with high diastereoselectivity. Similarly, highly enantioselective and diastereoselective syntheses of complex ring systems like cyclobutanes have been achieved using chiral boronic esters as key intermediates. Organocatalysis also provides powerful methods for the enantioselective synthesis of complex heterocycles, such as chiral pyrrolo-thiazine derivatives via domino cycloaddition reactions.
Despite the existence of these powerful stereoselective methods, a review of the scientific literature indicates that specific enantioselective or diastereoselective synthetic routes that explicitly utilize this compound as a substrate, chiral auxiliary, or as part of a chiral catalyst have not been prominently reported. While the compound is a versatile achiral building block, its direct application in asymmetric transformations to induce chirality appears to be an area that is not yet explored or documented in detail.
Future Research Directions and Perspectives
Development of Greener Synthesis Routes for 3,5-Dibromo-2-methoxythiophene
The traditional synthesis of halogenated thiophenes often involves the use of hazardous reagents and organic solvents. Future research will likely focus on developing more environmentally benign and cost-effective methods for the synthesis of this compound.
One promising avenue is the exploration of water as a solvent for the synthesis of thiophene (B33073) derivatives. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to traditional organic solvents. jocpr.com Research into the synthesis of related compounds, such as 2,5-dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene, has demonstrated the feasibility of using aqueous conditions, which could be adapted for this compound. jocpr.com
Another key area of development is direct arylation polymerization (DArP), which is considered a greener and more cost-effective method for creating thiophene-based polymers. rsc.org This technique avoids the need to pre-synthesize organometallic derivatives, reducing the number of synthetic steps and the generation of toxic byproducts. rsc.org Applying DArP methodologies to monomers derived from this compound could lead to more sustainable routes for novel polymer synthesis.
Future research could also investigate the use of alternative brominating agents to N-bromosuccinimide (NBS) and liquid bromine, which present handling and disposal challenges. The development of solid-supported brominating agents or electrochemically-driven bromination could offer safer and more sustainable synthetic pathways.
Exploration of Novel Catalytic Systems for Functionalization
The two bromine atoms on the thiophene ring of this compound make it an ideal substrate for cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The exploration of novel catalytic systems for the functionalization of this compound is a major area for future research.
Palladium-based catalysts are widely used for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings on brominated thiophenes. Future work will likely focus on developing more active and selective palladium catalysts that can operate under milder reaction conditions and with lower catalyst loadings. researchgate.netbeilstein-journals.orgnih.gov The use of bulky phosphine (B1218219) ligands has shown promise in improving the efficiency of Suzuki-Miyaura polymerizations of thiophene-containing monomers. doi.org
Nickel-based catalysts are also gaining attention as a more abundant and less expensive alternative to palladium for cross-coupling reactions. rsc.orggoogle.comprinceton.edunih.gov Research into nickel-catalyzed Kumada catalyst-transfer polycondensation and deprotonative cross-coupling polycondensation has shown success in synthesizing regioregular polythiophenes. rsc.org The application of these nickel-based systems to this compound could open up new possibilities for creating functionalized derivatives and polymers.
Furthermore, the development of catalysts for the regioselective functionalization of this compound is a significant challenge. Achieving selective reaction at either the 3- or 5-position would allow for the synthesis of unsymmetrical derivatives with tailored properties. This could be achieved through the design of specific ligands that can control the regioselectivity of the catalytic reaction. rsc.org
Integration into Emerging Smart Materials and Responsive Systems
Thiophene-based materials are at the forefront of research into organic electronics and smart materials due to their unique electronic and optical properties. chemimpex.com this compound serves as a valuable building block for the synthesis of such materials. chemimpex.com
One of the most promising applications is in the development of organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). chemimpex.com The incorporation of this compound derivatives into conjugated polymers can influence the material's charge transport properties and light absorption characteristics. Future research will focus on designing and synthesizing novel polymers from this building block to improve the efficiency and stability of organic electronic devices.
Another exciting area is the development of photochromic materials, which can reversibly change their properties upon exposure to light. researchgate.netjcu.edu.au Dithienylethene derivatives, which can be synthesized from thiophene precursors, are a well-studied class of photochromic molecules. researchgate.net The methoxy (B1213986) group in this compound can be used to tune the electronic properties of such photochromic systems. Future investigations could explore the synthesis of novel dithienylethenes from this compound for applications in molecular switches and optical data storage.
Smart materials that respond to other stimuli, such as temperature, pH, or chemical analytes, are also a target for future research. By functionalizing this compound with responsive moieties, it may be possible to create new materials for sensors, actuators, and controlled-release systems.
Theoretical Predictions Guiding Experimental Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecules and materials. mdpi.com In the context of this compound, theoretical predictions can play a crucial role in guiding experimental research.
DFT calculations can be used to predict the electronic and optical properties of derivatives of this compound before they are synthesized in the lab. mdpi.comchemrxiv.orgresearchgate.net This allows researchers to screen potential candidates for applications in organic electronics and identify those with the most promising properties. For example, calculations can predict the HOMO-LUMO energy gap, which is a key parameter for determining a material's suitability for use in solar cells. mdpi.com
Computational studies can also provide insights into reaction mechanisms, helping to optimize synthetic routes and develop new catalytic systems. mdpi.com By modeling the transition states and intermediates of a reaction, researchers can understand the factors that control its efficiency and selectivity. This knowledge can then be used to design more effective catalysts and reaction conditions. acs.org
Furthermore, theoretical modeling can help to elucidate the structure-property relationships in materials derived from this compound. By understanding how changes in the molecular structure affect the material's properties, researchers can rationally design new materials with tailored functionalities. acs.org
High-Throughput Screening and Combinatorial Chemistry Approaches in Derivatization
The development of new materials and biologically active compounds is often a time-consuming and labor-intensive process. High-throughput screening (HTS) and combinatorial chemistry offer a powerful approach to accelerate the discovery of novel derivatives of this compound with desired properties. cmu.eduresearchgate.netespublisher.com
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the substituents on a common scaffold. cmu.eduespublisher.com In the case of this compound, combinatorial approaches could be used to create a diverse range of derivatives by reacting it with different coupling partners in a parallel fashion. cmu.edu
Once these libraries are created, they can be rapidly screened for desired properties using HTS techniques. For example, libraries of thiophene-based polymers could be screened for their performance in organic solar cells, or libraries of small molecules could be screened for their biological activity. materialsvirtuallab.orgresearchgate.netacs.orgnih.gov This approach allows for the rapid identification of lead compounds that can then be further optimized.
The integration of automated synthesis, HTS, and data analysis will be crucial for the successful implementation of these approaches. Future research in this area will likely focus on developing new solid-phase synthesis methods for thiophene derivatives and new screening assays for a variety of applications. cmu.edu
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,5-Dibromo-2-methoxythiophene to improve yield and purity?
- Methodological Approach :
- Bromination Regioselectivity : Use controlled stoichiometry of brominating agents (e.g., NBS or Br₂) and monitor reaction conditions (temperature, solvent polarity) to minimize over-bromination. Thiophene derivatives often require inert atmospheres to prevent side reactions .
- Purification : Employ column chromatography with non-polar solvents (hexane/ethyl acetate) and verify purity via TLC. Confirm final product identity using (e.g., methoxy proton at δ 3.8–4.0 ppm) and (thiophene carbons at δ 120–140 ppm) .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Key Methods :
- NMR Spectroscopy : Assign peaks for bromine substituents (downfield shifts for aromatic protons adjacent to Br) and methoxy groups.
- Mass Spectrometry : Confirm molecular ion [M] at m/z 294 (C₅H₄Br₂OS) and isotopic patterns for bromine (1:2:1 ratio for two Br atoms).
- Elemental Analysis : Validate %C, %H, and %Br against theoretical values (e.g., C: 20.44%, H: 1.37%, Br: 54.28%) .
Q. How do solvent polarity and temperature influence the reactivity of this compound in cross-coupling reactions?
- Experimental Design :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for Suzuki-Miyaura coupling, noting that DMF enhances Pd catalyst stability.
- Temperature Gradients : Optimize reaction rates by varying temperatures (60–100°C) and monitoring via . Higher temperatures may accelerate ligand exchange but risk decomposition .
Advanced Research Questions
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Structural Analysis :
- Crystal Packing : Bromine atoms induce strong intermolecular halogen···halogen interactions (Br···Br distances ~3.5 Å), which complicate refinement. Use SHELXL for anisotropic displacement parameter modeling .
- Disorder Resolution : Methoxy groups may exhibit rotational disorder; apply restraints (DFIX, SIMU) during refinement to stabilize geometry .
Q. How can researchers resolve contradictions in reported bromination regioselectivity for thiophene derivatives?
- Data Contradiction Analysis :
- Comparative Studies : Replicate literature protocols (e.g., bromination with Br₂/FeCl₃ vs. NBS/radical initiators) and analyze products via .
- Computational Modeling : Use DFT calculations (Gaussian, ORCA) to compare thermodynamic stability of possible regioisomers. For 3,5-dibromo derivatives, the para-directing methoxy group stabilizes the observed product .
Q. What intermolecular interactions dominate the supramolecular assembly of this compound in crystal lattices?
- Findings :
- Halogen Bonding : Br···O (methoxy) interactions (distance ~3.3 Å) contribute to layered packing.
- π-Stacking : Thiophene rings align with offset distances of 3.6–4.0 Å, influenced by bromine’s electron-withdrawing effects .
Q. How can electronic properties of this compound be correlated with its optoelectronic applications?
- Methodology :
- Cyclic Voltammetry : Measure oxidation potentials (e.g., ~1.2 V vs. Ag/AgCl) to estimate HOMO/LUMO levels.
- DFT Calculations : Compare experimental UV-Vis absorption (λₐᵦₛ ~300 nm) with computed electronic transitions to assess charge-transfer efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
